Einecs 282-662-2

Description

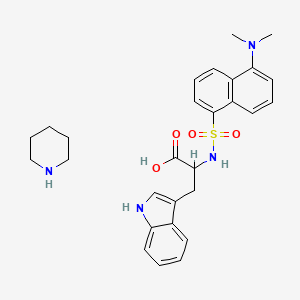

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

84282-16-6 |

|---|---|

Formule moléculaire |

C28H34N4O4S |

Poids moléculaire |

522.7 g/mol |

Nom IUPAC |

2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-(1H-indol-3-yl)propanoic acid;piperidine |

InChI |

InChI=1S/C23H23N3O4S.C5H11N/c1-26(2)21-11-5-9-18-17(21)8-6-12-22(18)31(29,30)25-20(23(27)28)13-15-14-24-19-10-4-3-7-16(15)19;1-2-4-6-5-3-1/h3-12,14,20,24-25H,13H2,1-2H3,(H,27,28);6H,1-5H2 |

Clé InChI |

XWVQVPLUXCHVMT-UHFFFAOYSA-N |

SMILES canonique |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O.C1CCNCC1 |

Origine du produit |

United States |

Research Context and Significance of 3 2,2,2 Trimethylhydrazinium Propionate Studies

Meldonium belongs to a class of compounds known as metabolic modulators. wikipedia.orgusada.org The concept of "metabolic modulation" as a therapeutic approach has been particularly relevant in the context of cardiac diseases like ischemic heart disease and heart failure. nih.govresearchgate.net Historically, research in this area has focused on optimizing the energy substrate metabolism within the myocardium. nih.gov In conditions of cardiac stress, such as ischemia, the heart's energy metabolism shifts, leading to inefficiencies that can impair cardiac function. researchgate.netahajournals.org

The development of metabolic modulators has centered on two primary strategies: inhibiting fatty acid oxidation or stimulating glucose oxidation. nih.govcardiologyresearchjournal.com Since fatty acid oxidation requires more oxygen to produce the same amount of ATP compared to glucose oxidation, shifting the balance towards glucose utilization is considered beneficial, especially in oxygen-limited (ischemic) conditions. researchgate.net Agents developed over the years, such as perhexiline (B1211775) and trimetazidine, have targeted various enzymes involved in these metabolic pathways. cardiologyresearchjournal.comnih.gov These compounds represent the scientific predecessors to Meldonium, establishing a therapeutic principle of targeting cellular energy metabolism to protect against ischemic damage. This historical context provides the foundation for understanding the development and investigation of Meldonium as a next-generation metabolic modulator.

Current research on Meldonium is multifaceted, exploring its biochemical mechanisms, cardioprotective effects, and neuroprotective potential. mdpi.comumk.pl The primary mechanism of action is well-established: Meldonium is a structural analogue of gamma-butyrobetaine (GBB) and acts as an inhibitor of γ-butyrobetaine hydroxylase (BBOX), the final enzyme in the carnitine biosynthesis pathway. wikipedia.orgmdpi.compatsnap.com By inhibiting this enzyme, Meldonium decreases the concentration of L-carnitine, which is essential for transporting long-chain fatty acids into the mitochondria for beta-oxidation. wikipedia.orgpatsnap.comnih.gov This inhibition forces a metabolic shift, increasing the reliance on glycolysis for energy production, a more oxygen-efficient process. wikipedia.orgumk.pl

Recent studies have delved deeper into the downstream effects of this mechanism. Research indicates that beyond inhibiting BBOX, Meldonium may also regulate the expression of proteins involved in cell survival, reduce oxidative stress, and modulate mitochondrial processes. nih.govmdpi.com Some investigations suggest it has neuroprotective effects by improving mitochondrial function and reducing apoptosis in neuronal cells. mdpi.com

Despite these advances, significant knowledge gaps remain. A notable limitation is the scarcity of comprehensive, English-language clinical trials to fully validate its therapeutic efficacy and establish clear guidelines for its use. mdpi.comnih.gov While its use is approved in several Eastern European countries for conditions like coronary heart disease, its efficacy for many of these indications is not universally supported by robust clinical data recognized in Western nations. wikipedia.orgmdpi.comumk.pl Another major gap is the definitive understanding of its effects in healthy, athletic populations. nih.gov9news.com Although banned by the World Anti-Doping Agency (WADA) for its potential performance-enhancing effects, the scientific evidence supporting significant performance enhancement is still considered speculative and not well-documented in peer-reviewed literature. nih.gov9news.com

The academic rationale for investigating Meldonium is driven by its potential as a cardioprotective and neuroprotective agent with a novel mechanism of action. mdpi.comadooq.com The primary motivation for its study in cardiovascular research is its ability to protect cells from ischemic damage by optimizing energy metabolism. nih.govmedicalnewstoday.com Researchers are exploring its potential to reduce infarct size, attenuate ventricular remodeling after a heart attack, and improve outcomes in patients with chronic heart failure. nih.govnih.gov The shift from fatty acid to glucose metabolism is a key area of interest, as this may improve cardiac efficiency and function under ischemic conditions. wikipedia.orgnih.gov

In the field of neurology, research is spurred by preclinical evidence suggesting Meldonium may have therapeutic potential for neurodegenerative disorders. nih.govmdpi.com Studies in animal models have indicated that it could improve cognitive function and motor symptoms by protecting neurons from ischemic damage and modulating neuroinflammation. mdpi.commedicalnewstoday.com

Furthermore, the controversy surrounding its use in sports has created a separate but important rationale for research. mdpi.com There is a clear academic need to scientifically validate or refute the claims of performance enhancement. 9news.com This includes studying its effects on endurance, recovery time, and central nervous system activation in controlled settings to understand its physiological impact on healthy individuals and trained athletes. usada.orgmedicalnewstoday.com Such research is crucial for informing anti-doping policies and understanding the compound's broader pharmacological profile. 9news.com

Advanced Synthetic Methodologies and Chemical Transformations of the Compound

Novel Synthetic Routes for N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-DL-tryptophan, compound with piperidine (B6355638) (1:1) and its Precursors

The traditional synthesis of the anionic component of the compound, dansyl-DL-tryptophan, involves the reaction of DL-tryptophan with dansyl chloride in an aqueous-organic solvent mixture under basic conditions. researchgate.net The piperidine salt is then formed by reacting the resulting dansyl-DL-tryptophan with piperidine. While robust, this method presents opportunities for improvement in terms of efficiency, environmental impact, and catalytic control.

Catalytic Approaches in N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-DL-tryptophan, compound with piperidine (1:1) Synthesis

Modern organic synthesis has seen a shift towards catalytic methods for the formation of sulfonamides, offering milder reaction conditions and broader substrate scope compared to traditional methods. organic-chemistry.orgnih.gov These advanced catalytic systems hold significant promise for the synthesis of dansyl-DL-tryptophan.

One promising avenue is the use of transition-metal catalysts. For instance, palladium-catalyzed cross-coupling reactions have been developed for the synthesis of aryl sulfonamides from arylboronic acids and a sulfur dioxide source, followed by reaction with an amine. nih.gov A potential catalytic route for dansyl-DL-tryptophan could involve a similar strategy, starting with a suitable naphthalene-boronic acid precursor.

Furthermore, copper-catalyzed methods have emerged for the direct synthesis of sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source under photoredox conditions. acs.org The application of such a methodology could provide a more direct and efficient route to the dansyl moiety, which could then be coupled with DL-tryptophan.

Another area of interest is the use of organocatalysis. While less explored for sulfonamide synthesis, the development of organocatalysts for this transformation could offer a metal-free and environmentally benign alternative. rsc.org

| Catalytic Approach | Potential Precursors | Key Advantages |

| Palladium-Catalyzed Cross-Coupling | 5-(Dimethylamino)naphthalene-1-boronic acid, sulfur dioxide surrogate, DL-tryptophan | High functional group tolerance, well-established methodology. nih.gov |

| Copper-Catalyzed Photoredox Synthesis | 5-(Dimethylamino)-1-iodonaphthalene, sulfur dioxide source, DL-tryptophan | Mild reaction conditions, use of readily available starting materials. acs.org |

| Organocatalysis | Dansyl chloride, DL-tryptophan | Metal-free, potentially milder reaction conditions. rsc.org |

Green Chemistry Principles in Synthetic Route Design for N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-DL-tryptophan, compound with piperidine (1:1)

The principles of green chemistry are increasingly integral to the design of synthetic routes, aiming to minimize waste and environmental impact. tandfonline.comrsc.org Several strategies can be envisioned for a greener synthesis of the compound.

The use of aqueous media for sulfonamide synthesis has been demonstrated to be a viable and environmentally friendly approach. rsc.org Adapting the synthesis of dansyl-DL-tryptophan to be performed entirely in water, or in a biphasic aqueous system, would significantly reduce the use of volatile organic solvents.

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free alternative for sulfonamide synthesis. rsc.org A mechanochemical approach could involve the ball-milling of dansyl chloride, DL-tryptophan, and a solid base to afford the desired product directly.

Furthermore, flow chemistry presents an opportunity for a more efficient and safer synthesis. acs.org A continuous flow process for the reaction of dansyl chloride with DL-tryptophan could offer better control over reaction parameters, leading to higher yields and purity, and would be inherently more scalable. sci-hub.se

| Green Chemistry Principle | Application to Synthesis | Potential Benefits |

| Use of Safer Solvents | Performing the reaction in water. rsc.org | Reduced environmental impact, improved safety. |

| Energy Efficiency | Mechanochemical synthesis (ball-milling). rsc.org | Solvent-free, potentially lower energy consumption. |

| Process Intensification | Continuous flow synthesis. acs.org | Improved control, higher yields, enhanced safety for scale-up. |

Derivatization and Functionalization of N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-DL-tryptophan, compound with piperidine (1:1)

The derivatization and functionalization of the compound open avenues to new analogues with potentially altered properties. Modifications can be targeted at either the dansyl group or the tryptophan moiety.

Regioselective and Stereoselective Modifications

The indole (B1671886) ring of the tryptophan residue is a prime target for regioselective functionalization. Various methods have been developed for the selective modification of tryptophan at different positions of the indole nucleus. rsc.orgchim.it For instance, electrophilic aromatic substitution reactions can be directed to specific positions under controlled conditions.

Stereoselective modifications of the amino acid backbone are also a key area of interest. While the starting material is a racemic mixture (DL-tryptophan), chiral catalysts could be employed in derivatization reactions to achieve stereoselectivity, leading to the synthesis of enantiomerically pure derivatives.

Post-Synthetic Modification Strategies

Post-synthetic modification offers a powerful tool for introducing new functional groups into the pre-formed dansyl-DL-tryptophan molecule. The sulfonamide linkage itself can be a target for modification. Recent advances have shown that the N-S bond in secondary sulfonamides can be reductively cleaved, allowing for the subsequent functionalization of the resulting amine and sulfinate fragments. chemrxiv.orgresearchgate.net This strategy could be employed to replace the dansyl group with other sulfonyl moieties or to modify the tryptophan nitrogen.

Furthermore, the indole nucleus can undergo various post-synthetic modifications, such as transition-metal-catalyzed cross-coupling reactions to introduce new aryl or alkyl substituents. ub.edu

Scale-Up Considerations and Process Optimization for N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-DL-tryptophan, compound with piperidine (1:1) Synthesis

The transition from laboratory-scale synthesis to industrial production presents several challenges that require careful process optimization. rsc.org

For the synthesis of dansyl-DL-tryptophan, key parameters to optimize include reaction concentration, temperature, and stoichiometry of reagents to maximize yield and minimize the formation of impurities. The choice of base and solvent system is also critical for efficient reaction and ease of product isolation.

The formation of the piperidine salt is another crucial step that requires optimization. americanpharmaceuticalreview.compharmtech.com The selection of an appropriate solvent for crystallization is paramount to obtaining a stable and pure crystalline salt with desirable physical properties. acs.orgslideshare.net Control over the crystallization process, including cooling rate and agitation, is essential for achieving consistent particle size and morphology.

Safety considerations are also of utmost importance during scale-up. The handling of reagents like dansyl chloride, which is a corrosive solid, requires appropriate engineering controls and personal protective equipment. wikipedia.org A thorough process hazard analysis should be conducted to identify and mitigate any potential risks associated with the large-scale synthesis.

| Process Step | Key Parameters for Optimization | Potential Challenges |

| Dansyl-DL-tryptophan Synthesis | Reactant concentration, temperature, stoichiometry, base, solvent | Impurity formation, difficult product isolation, reaction exotherms. |

| Piperidine Salt Formation | Solvent selection, crystallization temperature, cooling rate, agitation | Polymorphism, poor crystal morphology, residual solvent. |

| Overall Process | Throughput, cycle time, waste management | High cost of goods, environmental impact, safety hazards. |

Mechanistic Investigations of the Compound S Chemical Reactivity

Reaction Kinetics and Thermodynamics of 2,5-Dimethoxy-4-propylthiophenethylamine Transformations

Detailed quantitative studies on the reaction kinetics and thermodynamics of 2,5-Dimethoxy-4-propylthiophenethylamine are not extensively documented in publicly available literature. Such studies typically involve measuring reaction rates under various conditions to determine rate laws, rate constants (k), and activation energies (Ea), which are crucial for understanding reaction mechanisms. Thermodynamic analysis would provide data on the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) changes associated with its reactions, indicating their spontaneity and equilibrium positions.

While specific values are scarce, the conditions reported for its synthesis and metabolism provide qualitative insights. For instance, synthetic routes often require heating, such as refluxing for several hours, which implies a significant activation energy barrier for the reactions. erowid.orgnih.gov The synthesis is also often exothermic, as noted by the deposition of solids upon reaction. erowid.org

In the context of metabolism, the rates of different metabolic pathways are governed by the kinetics of the enzymes involved, such as Monoamine Oxidase (MAO) and Cytochrome P450 (CYP) isoenzymes. nih.gov The relative amounts of different metabolites formed reflect the kinetic competition between these pathways. For example, studies on related compounds show that the Michaelis-Menten kinetics for deamination can be determined, providing Km and Vmax values that quantify the enzyme-substrate affinity and maximum reaction rate. nih.gov For 2C-T-7, it has been established that MAO-A and MAO-B are the major enzymes involved in its deamination, with a minor contribution from CYP2D6. nih.gov

Elucidation of Reaction Mechanisms Involving 2,5-Dimethoxy-4-propylthiophenethylamine

The mechanisms of reactions involving 2C-T-7 can be inferred from its synthesis and metabolic breakdown. These pathways involve classic organic reactions such as nucleophilic substitution, condensation, reduction, and oxidation.

The synthesis and metabolism of 2,5-Dimethoxy-4-propylthiophenethylamine proceed through several identifiable intermediate species.

Synthetic Intermediates: The most well-documented synthesis follows the route developed by Alexander Shulgin. erowid.org A common variation involves the reaction of a substituted benzaldehyde (B42025) with nitromethane, which proceeds through a key intermediate. nih.govmdpi.com

2,5-Dimethoxy-4-propylthiobenzaldehyde: This aldehyde is a crucial precursor. It is often synthesized by reacting 2,5-dimethoxythiophenol (B132890) with an alkylating agent like n-propylbromide. erowid.org

beta-Nitrostyrene Intermediate: The precursor aldehyde undergoes a Henry condensation reaction with nitromethane, typically catalyzed by an amine base like ammonium (B1175870) acetate (B1210297), to form (E)-2,5-dimethoxy-4-propylthio-1-(2-nitrovinyl)benzene. nih.govmdpi.com This nitrostyrene (B7858105) derivative is a stable, often crystalline, intermediate that can be isolated and characterized. erowid.orgwikipedia.org The reduction of this intermediate's nitro group to an amine yields the final phenethylamine (B48288) product.

Metabolic Intermediates: In vivo studies in rats have identified numerous metabolic intermediates, which are formed through various enzymatic reactions. tandfonline.comnih.govnih.gov These intermediates reveal the compound's reactivity within a biological matrix.

Deaminated Intermediates: Monoamine oxidase (MAO) enzymes catalyze the oxidative deamination of the primary amine group to form an unstable aldehyde intermediate, which is then rapidly oxidized to the corresponding carboxylic acid or reduced to an alcohol. nih.gov

Sulfoxide and Sulfone Intermediates: The sulfur atom in the propylthio group is susceptible to oxidation. This leads to the formation of 2C-T-7-sulfoxide and further oxidation to 2C-T-7-sulfone. tandfonline.comnih.gov

Hydroxylated Intermediates: The propyl side chain can be hydroxylated, primarily at the beta-position (the carbon adjacent to the sulfur atom). tandfonline.comnih.gov

N-Acetylated Intermediates: The primary amine can undergo N-acetylation, a common metabolic pathway for phenethylamines. jst.go.jp

Combined Transformation Intermediates: Many identified metabolites are the result of multiple transformations. For example, the principal metabolite found in one study was β-hydroxylated-N-acetylated-sulfoxide, indicating that hydroxylation, N-acetylation, and sulfoxidation all occurred. jst.go.jp Other detected species include N-acetyl-2C-T-7-sulfoxide and products of S-dealkylation. tandfonline.comnih.gov

Explicit transition state analysis for reactions of 2,5-Dimethoxy-4-propylthiophenethylamine is not available in the reviewed literature. This type of analysis is highly specialized and typically involves advanced computational chemistry methods (like Density Functional Theory, DFT) or complex kinetic isotope effect experiments. rsc.orgresearchgate.netpku.edu.cn

For a given reaction, computational methods would be used to model the potential energy surface, locating the minimum energy structures for reactants, intermediates, and products, as well as the saddle points corresponding to transition states. rsc.org For example, in the reduction of the β-nitrostyrene intermediate to the final amine using a hydride reagent like LiAlH₄, a transition state model would involve the coordination of the hydride to the nitro group's carbon or nitrogen atom. Analysis of the transition state's geometry, vibrational frequencies (specifically, the single imaginary frequency corresponding to the reaction coordinate), and energy barrier would provide a deep understanding of the reaction's mechanism and rate-determining step.

Role of Solvents, Catalysts, and Reagents in 2,5-Dimethoxy-4-propylthiophenethylamine's Reactivity Profiles

The chemical transformations of 2,5-Dimethoxy-4-propylthiophenethylamine are critically influenced by the choice of solvents, catalysts, and reagents.

Solvents: In synthesis, solvents are chosen to dissolve reactants and facilitate the reaction.

Protic solvents like methanol (B129727) (MeOH) are used in the Williamson ether synthesis-like step to create the thioether linkage, where a solution of potassium hydroxide (B78521) in hot methanol provides the reactive thiophenoxide anion. erowid.org

Aprotic solvents like dichloromethane (B109758) (CH₂Cl₂) are used for extraction steps due to their immiscibility with water and ability to dissolve the organic products. erowid.org Anhydrous tetrahydrofuran (B95107) (THF) is a common solvent for reductions using lithium aluminum hydride. erowid.org

The solubility of the final product (as a hydrochloride salt) has been noted in water and ethyl alcohol, though recrystallization from water can occur over time, suggesting limited long-term stability in aqueous solution. erowid.org

Catalysts:

Base Catalysts: Potassium hydroxide (KOH) is used as a strong base to deprotonate the thiophenol, creating the nucleophile for the reaction with n-propylbromide. erowid.org In the Henry reaction to form the nitrostyrene intermediate, a weaker base like ammonium acetate is often used as a catalyst. nih.gov

Enzymatic Catalysts: In metabolic transformations, enzymes are highly specific biological catalysts. As mentioned, MAO-A and MAO-B are the primary catalysts for deamination. nih.govCYP450 enzymes (specifically CYP2D6) play a minor role in deamination but are often involved in other oxidative transformations like hydroxylation. nih.govN-acetyltransferases are responsible for the N-acetylation of the primary amine. researchgate.net

Reagents: The choice of reagent dictates the type of transformation.

Alkylating Reagents: n-Propylbromide is the electrophilic reagent used to introduce the propyl group onto the sulfur atom. erowid.org

Reducing Reagents: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent used to reduce the nitro group of the nitrostyrene intermediate to the primary amine of the final product. erowid.org

Formylating Reagents: Butyl formate (B1220265) has been used in attempts to synthesize the N-methyl derivative of 2C-T-7, acting as a formylating agent to create a formamide (B127407) intermediate, which is then reduced. erowid.org

Analytical Reagents: Colorimetric test reagents like the Marquis reagent are used for presumptive identification, reacting with the compound to produce a characteristic orange-red color. erowid.orgeuropa.eu The Liebermann reagent gives a distinct purple-to-orange color change. wikipedia.org

Advanced Spectroscopic and Structural Elucidation of the Compound and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization of Flumazenil

High-resolution NMR spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules like Flumazenil. Studies employing ¹H NMR, ¹³C NMR, and ¹⁹F NMR have been crucial in confirming the molecular structure and identifying impurities and degradation products. nih.govresearchgate.netzenodo.org

In a study focused on identifying degradation products, two major degradants of Flumazenil were synthesized and their structures were confirmed using NMR. nih.gov Another study utilized ¹⁹F NMR spectroscopy as a powerful tool for the analysis of fluorine-containing pharmaceuticals, including Flumazenil. zenodo.org While specific chemical shift and coupling constant data from these proprietary studies are not fully available in the public domain, the literature confirms the use of 400 MHz NMR spectrometers for such analyses. mdpi.com The structural information derived from NMR is vital for ensuring the quality control of Flumazenil. nih.gov

Table 1: Representative NMR Data for Flumazenil (Note: This table is a representation based on typical chemical shifts for similar structural motifs, as specific, comprehensive public data is limited.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-4, H-5, H-6, H-8 | Aromatic region (approx. 7.0-8.0) | Aromatic region (approx. 110-150) |

| N-CH₃ | Singlet (approx. 3.0-3.5) | Approx. 30-40 |

| O-CH₂-CH₃ | Quartet (approx. 4.0-4.5) | Approx. 60-65 |

| O-CH₂-CH₃ | Triplet (approx. 1.0-1.5) | Approx. 10-15 |

| C=O (amide) | - | Approx. 160-170 |

| C=O (ester) | - | Approx. 160-170 |

This is an interactive data table. You can sort and filter the data.

Advanced Mass Spectrometry Techniques for Elemental Composition and Fragmentation Analysis of Flumazenil

Advanced mass spectrometry techniques are indispensable for determining the elemental composition and elucidating the fragmentation pathways of Flumazenil, which is critical for metabolism and degradation studies.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental formula of Flumazenil and its metabolites. The calculated molecular weight of Flumazenil is 303.3 g/mol , and its molecular formula is C₁₅H₁₄FN₃O₃. fda.govnih.govnist.gov HRMS techniques, such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-Q-TOF/MS), have been successfully employed to identify degradation products of Flumazenil with high precision. nih.govresearchgate.net In one study, a reliable LC-Q-TOF/MS method was developed to separate and identify fifteen degradation products, including twelve previously unknown impurities. nih.gov This level of accuracy is essential for distinguishing between compounds with very similar nominal masses.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation by analyzing the fragmentation patterns of a parent ion. For Flumazenil, electrospray ionization (ESI) is a common technique, where the protonated molecule [M+H]⁺ is observed at an m/z of 304. nih.govpreprints.org

Under collision-activated dissociation, this parent ion fragments into several characteristic product ions. The most abundant product ions are typically observed at m/z 276 and 258. nih.govpreprints.org The fragmentation pathway often begins with the loss of the ethyl group (C₂H₅, 29 Da) or the ethoxy group (OC₂H₅, 45 Da) from the ester side chain. researchgate.net

Key fragmentation ions observed in MS/MS studies of Flumazenil include:

m/z 276: Corresponding to the loss of an ethyl radical (•C₂H₅). nih.gov

m/z 258: Resulting from the loss of the entire ethoxycarbonyl group (•COOC₂H₅) or a similar rearrangement. nih.govpreprints.org

m/z 229, 217, and 189: These ions represent further fragmentation of the core imidazobenzodiazepine structure. nih.govpreprints.org

These fragmentation patterns are crucial for identifying metabolites, where modifications to the Flumazenil structure lead to predictable shifts in the masses of the fragment ions. nih.govpreprints.org

Table 2: Key MS/MS Fragmentation Data for Flumazenil

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Reference |

| 304 | 276 | C₂H₄ | nih.govpreprints.org |

| 304 | 258 | C₂H₅O₂• | nih.govpreprints.org |

| 304 | 229 | C₄H₅NO₂ | nih.govpreprints.org |

| 304 | 217 | C₄H₃N₂O₂ | nih.govpreprints.org |

| 304 | 189 | C₆H₅N₂O₂ | nih.govpreprints.org |

This is an interactive data table. You can sort and filter the data.

X-ray Crystallography and Diffraction Studies on Flumazenil's Solid-State Structures

X-ray crystallography and diffraction studies provide definitive information about the three-dimensional solid-state structure of Flumazenil, including bond lengths, bond angles, and crystal packing. Flumazenil is a white to off-white crystalline compound. fda.gov

Structural studies have revealed the extended conformation of Flumazenil when bound to the GABA-A receptor. nih.gov The planarity of the imidazobenzodiazepine ring system is a key feature, and the specific orientation of the ethyl ester and the fluoro-substituted phenyl ring are crucial for its antagonist activity. The crystal structure of Flumazenil has been compared with other benzodiazepine (B76468) ligands like bretazenil (B1667780) and sarmazenil (B1681475) to understand the structural basis for their different pharmacological activities (agonist, antagonist, inverse agonist). nih.gov This detailed structural information is invaluable for structure-activity relationship (SAR) studies and the design of new, more selective ligands. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies of Flumazenil

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify functional groups and study the conformational properties of Flumazenil.

FTIR spectra of Flumazenil, typically recorded using a KBr pellet, show characteristic absorption bands for its various functional groups. nih.gov Similarly, FT-Raman spectroscopy provides complementary information. nih.gov Key vibrational modes include the C=O stretching of the amide and ester groups, C=N stretching of the diazepine (B8756704) ring, and various vibrations associated with the aromatic rings. nih.gov

Table 3: General Vibrational Frequencies for Flumazenil Functional Groups

| Functional Group | Typical IR/Raman Frequency Range (cm⁻¹) |

| C=O (Amide) | 1650 - 1690 |

| C=O (Ester) | 1730 - 1750 |

| C=N (Imine) | 1640 - 1690 |

| Aromatic C=C | 1450 - 1600 |

| C-F | 1000 - 1400 |

This is an interactive data table. You can sort and filter the data.

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure and Photophysical Properties of Flumazenil

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence spectroscopy, provides insights into the electronic structure and photophysical properties of Flumazenil.

The UV-Vis spectrum of Flumazenil in a solvent like methanol (B129727)/water shows a maximum absorbance at a specific wavelength, which is utilized for quantitative analysis. ijpsonline.com For the related compound diazepam, the maximum wavelength (λmax) is observed at 231 nm. ijpsonline.com The absorption bands in the UV region arise from π→π* and n→π* electronic transitions within the aromatic and heterocyclic ring systems.

Fluorescence spectroscopy can offer even greater sensitivity and specificity. biocompare.com While Flumazenil itself is not strongly fluorescent, its derivatives and interactions with biological macromolecules can be studied using fluorescence techniques. For instance, the binding of Flumazenil to the GABA-A receptor can be investigated by monitoring changes in the fluorescence of intrinsic fluorophores (like tryptophan) in the protein or by using fluorescently labeled ligands. These spectroscopic methods are essential for both quantitative analysis and for probing the interactions of Flumazenil in biological systems. nih.gov

Computational Chemistry and Theoretical Modeling of the Compound

Quantum Chemical Calculations on 2-Ethylhexyl 4-Methoxycinnamate's Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Octinoxate that arise from its electronic arrangement. These calculations solve approximations of the Schrödinger equation to describe the behavior of electrons within the molecule, which governs its structure, stability, and interaction with light.

Molecular Orbital (MO) theory is instrumental in predicting the electronic properties of 2-ethylhexyl 4-methoxycinnamate. The chromophore groups within the molecule, such as C=C and C=O, contain loosely held electrons that can be excited by UV radiation. This absorption of energy elevates electrons from lower energy orbitals to higher energy ones.

Theoretical studies, including Frontier Molecular Orbital (FMO) analysis, focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between HOMO and LUMO, known as the energy gap, is crucial for understanding the molecule's chemical reactivity, kinetic stability, and spectroscopic properties. researchgate.net For Octinoxate, the key electronic transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital (a ¹ππ* state) and from a non-bonding n orbital to a π* antibonding orbital (a ¹nπ* state). researchgate.netchemrxiv.org The interplay between these excited states is central to its function as a UV filter, dictating the pathways for energy dissipation. researchgate.net

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying molecules of the size of Octinoxate. researchgate.netarxiv.org DFT is employed to perform geometric optimization, a process that finds the most stable three-dimensional arrangement of atoms by minimizing the total electronic energy of the system. researchgate.net

DFT calculations have been extensively used to study the structure and stability of Octinoxate's isomers, primarily the trans (E) and cis (Z) forms. researchgate.netchemrxiv.org Studies using the B3LYP functional, a common type of DFT method, have shown that the trans isomer is more stable than the cis isomer by approximately 20 kJ mol⁻¹ in the gas phase. researchgate.net However, more advanced post-Hartree-Fock calculations suggest that the cis and trans forms may have comparable stability in the gas phase. chemrxiv.orgchemrxiv.org This is attributed to subtle intramolecular dispersion interactions that stabilize the folded, more compact structure of the cis isomer, an effect that some DFT methods may not fully capture. chemrxiv.orgchemrxiv.org

DFT is also used to predict spectroscopic properties. By calculating the energy differences between electronic states, it is possible to predict the UV-Vis absorption spectrum. researchgate.net Theoretical calculations using long-range corrected DFT in an implicit water solvent have been performed to understand the excited state properties of both the E and Z isomers. researchgate.net Furthermore, DFT combined with techniques like UV-UV hole-burning spectroscopy has helped identify the presence of different conformers, such as syn and anti-isomers, which differ in the orientation of the methoxy (B1213986) (–OCH₃) group. researchgate.net

| Isomer Property | DFT (B3LYP) Prediction | Post-Hartree-Fock Prediction |

| Most Stable Isomer | trans (by ~20 kJ mol⁻¹) researchgate.net | cis and trans have comparable stability chemrxiv.orgchemrxiv.org |

| Stabilizing Factor | π-conjugation chemrxiv.org | Intramolecular dispersion forces in cis form chemrxiv.orgchemrxiv.org |

| Structure | More planar chemrxiv.org | cis form is folded and more compact chemrxiv.orgresearchgate.net |

Molecular Dynamics Simulations of 2-Ethylhexyl 4-Methoxycinnamate in Various Environments

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of the compound's behavior. researchgate.netrsc.org These simulations are crucial for understanding how environmental factors, such as solvents, affect the conformation and interactions of 2-ethylhexyl 4-methoxycinnamate.

The surrounding environment significantly influences the behavior of Octinoxate. Studies have shown that the polarity of the solvent affects its spectroscopic properties; for instance, a shift in the C=O stretching band has been observed when Octinoxate is dissolved in solvents of differing polarities. acs.orgunibo.it

The solvent also plays a critical role in the dynamics of photoisomerization. In solution environments like cyclohexane (B81311) and ethanol, the isomerization from the trans to the cis form is a highly relevant process upon UV exposure. chemrxiv.org The ratio of trans and cis isomers at the photostationary state (the equilibrium reached under continuous irradiation) is dependent on the solvent. researchgate.net Furthermore, the rate of photoreaction is influenced by the solvent's polarity, with the rate constant increasing in less polar oils. nih.gov This is because the molar fraction of the more strongly absorbing trans-isomer is higher in lower polarity environments, leading to greater photon absorption. nih.gov

Intermolecular interactions, such as van der Waals forces and hydrophobic interactions, dictate how Octinoxate associates with itself and with other molecules in a formulation. acs.org While much of the computational focus has been on intramolecular forces that stabilize the cis isomer, understanding intermolecular interactions is key to predicting its behavior in complex mixtures. chemrxiv.orgchemrxiv.org For example, the formation of inclusion complexes with molecules like β-cyclodextrin involves changes in van der Waals and hydrophobic interactions, altering the environment experienced by the Octinoxate molecule. acs.org These interactions are critical for the photostability of the compound, as interactions with other UV filters in a formulation can lead to photolysis rather than just isomerization. chemrxiv.org

Predictive Modeling of 2-Ethylhexyl 4-Methoxycinnamate's Reactivity and Transformation Pathways

Predictive modeling combines theoretical principles with computational methods to forecast the chemical reactivity and potential degradation pathways of a molecule. researchgate.neteuropa.eu For 2-ethylhexyl 4-methoxycinnamate, the most extensively studied transformation is the light-induced isomerization from the more stable trans isomer to the cis isomer.

Computational studies have elucidated the mechanism of this photoisomerization. Upon absorbing UV-B light, the molecule is excited to the S₁ (¹ππ) state. researchgate.net From there, it undergoes a series of rapid, non-radiative decay processes. researchgate.net The proposed pathway involves internal conversion to a ¹nπ state, followed by intersystem crossing to a triplet state (T₁ ³ππ*), and finally relaxation to the ground state (S₀) in the cis configuration. researchgate.net The dominant reaction coordinate leading to this transformation is the twisting of the C=C double bond, which facilitates the decay through a conical intersection—a point where two electronic potential energy surfaces cross. chemrxiv.org

Kinetic studies show that the photoreaction can follow a second-order rate law, which is consistent with a [2+2]-cycloaddition reaction mechanism, another potential transformation pathway. nih.gov In different chemical environments, such as chlorinated water, Octinoxate can degrade into various transformation by-products, a process that can also be modeled to predict environmental fate. researchgate.net

| Predicted Transformation | Mechanism/Pathway | Computational Method |

| Photoisomerization | trans → cis via twisting of C=C bond chemrxiv.org | Time-Dependent Density Functional Theory (TD-DFT) chemrxiv.org |

| Non-Radiative Decay | S₁ (¹ππ) → ¹nπ → T₁ (³ππ*) → S₀ (cis) researchgate.net | Pump-Probe Spectroscopy & DFT researchgate.net |

| Photoreaction | [2+2]-cycloaddition nih.gov | Kinetic Modeling nih.gov |

| Chemical Degradation | Reaction with chlorine to form by-products researchgate.net | HPLC-MS/MS analysis and modeling researchgate.net |

Environmental Fate and Transformation Pathways of the Compound

Photolytic Degradation Studies of Trinexapac-ethyl in Air and Water

Photolysis, or degradation by light, is a significant factor in the environmental dissipation of Trinexapac-ethyl. Studies show the compound has very low persistence when exposed to light in both aquatic and terrestrial environments. nih.gov

Indirect Photolysis via Reactive SpeciesIndirect photolysis involves degradation by reactive chemical species generated by light, such as hydroxyl radicals in the atmosphere. The atmospheric oxidation of Trinexapac-ethyl by hydroxyl radicals has been estimated, indicating this is a potential pathway for its degradation in the air.fao.orgIn aquatic systems, similar reactions can occur with photochemically produced reactive species.

The table below summarizes the major metabolites identified in photolysis studies.

| Metabolite ID | Maximum % of Applied Radioactivity (AR) | Environment | Reference |

|---|---|---|---|

| CGA300405 | 41% | Aqueous | nih.gov |

| M2 | >10% | Aqueous | nih.gov |

| CGA179500 (Trinexapac) | >10% | Soil (under dry conditions) | nih.gov |

Biotic Transformation Pathways of Trinexapac-ethyl in Environmental Compartments

Biotic processes, particularly microbial action, are the dominant mechanism for the degradation of Trinexapac-ethyl in the environment. tandfonline.comresearchgate.net

Microbial Degradation Mechanisms and Metabolite IdentificationIn soil, Trinexapac-ethyl is rapidly converted to its primary metabolite, trinexapac (B12964) (CGA179500), through hydrolysis.nih.govresearchgate.netThis process is significantly faster in non-sterilized soil compared to sterilized soil, demonstrating that microbial communities are the primary drivers of this transformation.tandfonline.comresearchgate.netIn non-sterile soil, Trinexapac-ethyl can be almost completely dissipated within 24 hours under both aerobic and anaerobic conditions.tandfonline.comresearchgate.netThe subsequent degradation of trinexapac also occurs, though at a slower rate.researchgate.net

Under aerobic conditions in laboratory soil incubations, Trinexapac-ethyl shows very low persistence, with trinexapac (CGA179500) forming as the major metabolite, reaching a maximum of 93.1% of the applied radioactivity. nih.gov Mineralization to carbon dioxide is a significant endpoint, accounting for up to 84.6% of applied radioactivity after 28 days. nih.gov

The table below presents the degradation half-lives (DT50) of Trinexapac-ethyl in soil under different conditions.

| Condition | Matrix | DT50 (Half-life) | Reference |

|---|---|---|---|

| Aerobic (Sterilized Soil) | Soil | 4.44 days (106.6 hours) | tandfonline.comresearchgate.net |

| Anaerobic (Sterilized Soil) | Soil | 6.88 days (165.0 hours) | tandfonline.comresearchgate.net |

| Aerobic/Anaerobic (Non-Sterilized Soil) | Soil | < 24 hours | tandfonline.comresearchgate.net |

| Field Trial (Shandong) | Wheat Plants | 0.93 days | tandfonline.comresearchgate.net |

| Field Trial (Tianjin) | Wheat Plants | 2.36 days | tandfonline.comresearchgate.net |

Enzymatic Transformation of Trinexapac-ethyl in Bioremediation ContextsThe rapid hydrolysis of the ethyl ester bond in Trinexapac-ethyl to form trinexapac is an enzymatic process mediated by microbial esterases in the soil.tandfonline.comresearchgate.netIn plants, the transformation is also enzymatic. Trinexapac-ethyl is known to inhibit the 3-ß-hydroxylase enzyme, which is late in the gibberellic acid biosynthesis pathway.oregonstate.eduplantprotection.pl

Further plant-mediated enzymatic transformations include the conjugation of the primary metabolite, trinexapac acid, with sugars. fao.org Other pathways involve the cleavage of the cyclohexane (B81311) ring followed by stepwise oxidation and decarboxylation, leading to the formation of saturated and unsaturated tricarboxylic acids, such as CGA 275537 (tricarballylic acid) and CGA 312753 (the mono ethyl ester of aconitic acid). fao.org

Chemical Hydrolysis and Oxidation of Trinexapac-ethyl in Aquatic and Terrestrial Systems

Apart from biotic and photolytic routes, purely chemical reactions like hydrolysis and oxidation contribute to the transformation of Trinexapac-ethyl. The susceptibility of the ester functional group to hydrolysis is a key feature of its chemical behavior.

Studies confirm that the hydrolysis of the ethyl ester to form the acid metabolite, trinexapac (CGA179500), is a primary degradation pathway. regulations.govnih.gov This reaction can occur abiotically in water, with the rate being dependent on pH. While microbial action greatly accelerates this process in soil, chemical hydrolysis is also a contributing factor to its transformation in aquatic environments. tandfonline.com

Once formed, the main metabolite, trinexapac acid, can undergo further, albeit limited, degradation. In hydrolysis experiments, trinexapac acid was observed to degrade into compounds CGA113745 and CGA313458. fao.org Oxidation processes, particularly following the cleavage of the six-membered ring, can also occur, leading to various tricarboxylic acid metabolites. regulations.govfao.org

Table of Mentioned Compounds

| Name/Identifier | Type | CAS Number |

|---|---|---|

| Trinexapac-ethyl | Parent Compound | 95266-40-3 |

| Trinexapac | Primary Metabolite | Not specified in results |

| CGA179500 | Primary Metabolite (Trinexapac) | Not specified in results |

| CGA300405 | Photolytic Metabolite | Not specified in results |

| M2 | Photolytic Metabolite | Not specified in results |

| CGA 329773 | Plant Metabolite | Not specified in results |

| CGA 275537 | Plant Metabolite (Tricarballylic acid) | Not specified in results |

| CGA 312753 | Plant Metabolite (Aconitic acid monoethyl ester) | Not specified in results |

| CGA113745 | Hydrolysis Degradation Product | Not specified in results |

| CGA313458 | Hydrolysis Degradation Product | Not specified in results |

| Gibberellic acid | Plant Hormone | 77-06-5 |

| Carbon dioxide | Mineralization Product | 124-38-9 |

Sorption and Desorption Behavior of N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-DL-tryptophan, compound with piperidine (B6355638) (1:1) in Environmental Matrices

Sorption refers to the partitioning of a chemical from the aqueous phase to the solid phase of an environmental matrix. This process is critical as it reduces the concentration of the compound in pore water, thereby decreasing its mobility and potential for leaching into groundwater. Desorption, the reverse process, dictates the chemical's potential to be released back into the aqueous phase, which can lead to its remobilization and prolonged environmental presence.

The sorption of organic compounds in soil and sediment is frequently correlated with the organic carbon content of the solid matrix. nih.gov This relationship is quantified by the organic carbon-normalized sorption coefficient (Koc). ecetoc.org For nonionic, hydrophobic compounds, Koc can provide a relatively constant value across different soils, allowing for estimations of the soil-water distribution coefficient (Kd) based on the fraction of organic carbon (foc) in a specific soil (Kd = Koc × foc). ecetoc.orgresearchgate.net

Table 1: Key Sorption Coefficients

| Coefficient | Description | Significance |

|---|---|---|

| Kd | Soil-Water Distribution Coefficient | Represents the ratio of the chemical's concentration in the sorbed phase to its concentration in the aqueous phase at equilibrium. It is specific to a particular soil or sediment. |

| Koc | Organic Carbon-Normalized Sorption Coefficient | Normalizes Kd for the organic carbon content of the soil, allowing for more universal applicability across different soils for nonpolar organic compounds. nih.gov |

The complex nature of N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-DL-tryptophan, compound with piperidine (1:1), suggests that its sorption behavior is likely influenced by a combination of mechanisms. The large, polycyclic aromatic structure of the dansyl group suggests a potential for hydrophobic interactions with soil organic matter. nih.gov Conversely, the tryptophan and piperidine components contain ionizable functional groups (a carboxylic acid and secondary amines), meaning that the sorption of this compound will be highly dependent on the pH of the surrounding environment.

At different pH values, the net charge of the molecule will change, influencing its interaction with charged surfaces of clay minerals and organic matter. For instance, the amino acid tryptophan can exist as a cation, anion, or zwitterion depending on the pH. Positively charged forms are more likely to adsorb to negatively charged clay and organic matter surfaces. slu.se Similarly, sulfonamides can exhibit varying degrees of sorption depending on soil pH and organic matter content. nih.gov

The persistence and sorption of the individual components offer further insight. L-tryptophan, when applied to soil, can be taken up by plants or metabolized by microorganisms. mdpi.commdpi.com This biodegradation pathway would compete with sorption processes. Piperidine is expected to exist primarily as a vapor in the atmosphere but is miscible in water. nih.gov Its fate in soil would be governed by its volatility, water solubility, and interactions with soil components.

Given the absence of specific experimental values, predictive models, such as Quantitative Structure-Activity Relationships (QSARs), could be employed to estimate the sorption coefficients for this compound. nih.govnih.gov These models use molecular descriptors to predict properties like Koc. researchgate.net

Table 2: Predicted Influence of Environmental Factors on Sorption

| Environmental Factor | Predicted Influence on Sorption of the Compound | Rationale |

|---|---|---|

| Soil Organic Matter | Positive correlation | The hydrophobic dansyl group is likely to partition into organic matter. |

| Clay Content | Variable; depends on pH | Cationic forms of the molecule at low pH would adsorb to negatively charged clay surfaces. |

| pH | Strong influence | The ionization state of the tryptophan and piperidine moieties is pH-dependent, affecting electrostatic interactions with soil particles. caas.cn |

| Ionic Strength | Moderate influence | Higher salt concentrations in the soil solution can affect the surface charge of soil colloids and the solubility of the compound, thereby influencing sorption. |

Development of Advanced Analytical Methodologies for the Compound

Chromatographic Techniques for N-(1-oxohexadecyl)-L-glutamic acid Quantification and Separation

Chromatography remains a cornerstone for the analysis of complex mixtures, offering high-resolution separation prior to detection. For N-(1-oxohexadecyl)-L-glutamic acid, both liquid and gas chromatography approaches are viable, each with specific method development considerations.

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful tool for the selective and sensitive quantification of N-acyl amino acids from complex matrices. elifesciences.org The development of a robust HPLC-MS/MS method for N-(1-oxohexadecyl)-L-glutamic acid involves careful optimization of chromatographic separation and mass spectrometric detection.

Reversed-phase chromatography is typically employed, utilizing C8 or C18 columns to retain the nonpolar palmitoyl (B13399708) chain of the molecule. A gradient elution using a mobile phase system, such as water and methanol (B129727) or acetonitrile (B52724) with additives like formic acid or ammonium (B1175870) acetate (B1210297), is effective for separating the target analyte from other matrix components. nih.govbevital.no Formic acid aids in the protonation of the molecule, enhancing ionization for mass spectrometry. nih.gov

Detection by tandem mass spectrometry, often using an electrospray ionization (ESI) source in negative or positive ion mode, provides high selectivity and sensitivity. elifesciences.orgmdpi.com Quantification is achieved through selected reaction monitoring (SRM), where a specific precursor ion (the molecular ion of the compound) is selected and fragmented to produce a characteristic product ion. This transition is unique to the analyte, minimizing interferences. researchgate.net

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 3.5 µm) | Provides hydrophobic interaction for retention of the palmitoyl chain. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to improve peak shape and ionization efficiency. nih.gov |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol | Organic solvent for eluting the analyte from the column. nih.gov |

| Flow Rate | 0.3 mL/min | Typical flow rate for analytical LC-MS applications. |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode | Effective for acidic molecules, detecting the deprotonated [M-H]⁻ ion. |

| MS/MS Transition | Precursor Ion (m/z 384.3) → Product Ion (e.g., m/z 146.0) | Specific transition for quantification; precursor corresponds to [M-H]⁻ and product to the glutamate (B1630785) fragment. |

Gas chromatography is a high-resolution separation technique well-suited for volatile and thermally stable compounds. nih.gov N-(1-oxohexadecyl)-L-glutamic acid, due to the polar and non-volatile nature of its glutamic acid moiety, is not directly amenable to GC-MS analysis. sigmaaldrich.com Therefore, a critical step in method development is chemical derivatization to convert the polar carboxyl and amine groups into nonpolar, volatile esters and amides. nih.govsigmaaldrich.com

A common two-step derivatization process involves esterification followed by acylation. nih.gov First, the carboxylic acid groups are converted to methyl or propyl esters. Subsequently, the amine group is acylated using reagents like pentafluoropropionic anhydride (B1165640) (PFPA). nih.gov Another effective approach is silylation, which uses reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to replace active hydrogens on the carboxyl and amine groups with nonpolar tert-butyl dimethylsilyl (TBDMS) groups. sigmaaldrich.com These TBDMS derivatives are notably more stable and less sensitive to moisture than other silyl (B83357) derivatives. sigmaaldrich.com

Once derivatized, the compound can be separated on a low-polarity capillary column (e.g., SLB-5ms) and detected by mass spectrometry, which provides characteristic fragmentation patterns for identification and quantification. sigmaaldrich.comdss.go.th

| Derivatization Agent | Target Functional Group | Resulting Derivative | Key Advantages |

|---|---|---|---|

| MTBSTFA | -COOH, -NH₂ | TBDMS ester/amide | Creates stable derivatives with low moisture sensitivity. sigmaaldrich.com |

| Propyl Chloroformate | -COOH, -NH₂ | Propyl ester/carbamate | Allows for derivatization directly in aqueous samples. springernature.com |

| HCl in Methanol + PFPA | -COOH and -NH₂ | Methyl ester and PFP amide | Two-step process creating highly stable and volatile derivatives. nih.gov |

Capillary electrophoresis (CE) is a technique that separates molecules based on their charge-to-mass ratio in a narrow capillary under a high-voltage electric field. sciex.com It offers extremely high separation efficiency, making it ideal for resolving structurally similar compounds, such as enantiomers or other isomers. usp.org

For the analysis of N-(1-oxohexadecyl)-L-glutamic acid, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is particularly suitable. In MEKC, a surfactant is added to the buffer above its critical micelle concentration. This allows for the separation of both charged and neutral molecules based on their partitioning between the micelles and the aqueous buffer. To separate potential chiral isomers (e.g., the D-glutamic acid form), a chiral selector is added to the buffer. nih.gov Common chiral selectors include cyclodextrins (such as beta-cyclodextrin), which can form transient, diastereomeric inclusion complexes with the enantiomers, leading to different migration times. nih.gov Detection is typically performed using UV absorbance or, for higher sensitivity, by derivatizing the analyte with a fluorescent tag and using laser-induced fluorescence (LIF) detection. nih.gov

Electrochemical Methods for N-(1-oxohexadecyl)-L-glutamic acid Detection and Sensing Applications

Electrochemical sensors offer a rapid, cost-effective, and portable alternative for the detection of specific analytes. The development of a sensor for N-(1-oxohexadecyl)-L-glutamic acid can be approached by designing an electrode surface that specifically interacts with the glutamic acid head group. A glassy carbon electrode (GCE) can be modified with materials that facilitate this interaction and enhance the electrochemical signal. rsc.org

One strategy involves modifying the electrode with a composite material, such as poly(L-glutamic acid) and graphene oxide. rsc.orgnih.gov The poly(L-glutamic acid) layer can create binding sites for the target analyte through hydrogen bonding or other interactions, while the graphene oxide enhances electron conductivity and surface area. rsc.org Detection can be performed using techniques like differential pulse voltammetry (DPV), where the oxidation or reduction of the analyte (or a complex it forms on the electrode surface) is measured as a current peak at a specific potential. rsc.org

Another approach is to develop an enzyme-based biosensor. An electrode can be functionalized with an enzyme like glutamate dehydrogenase, which catalyzes the oxidation of the glutamate moiety of the analyte in the presence of the cofactor NAD+. nih.gov This reaction produces NADPH, which can be electrochemically oxidized at the electrode surface. The resulting current is proportional to the concentration of the analyte. nih.gov

| Component | Material/Method | Function |

|---|---|---|

| Electrode | Glassy Carbon Electrode (GCE) | Provides a conductive surface for modification and detection. rsc.org |

| Modification Layer | Poly(L-glutamic acid) / Graphene Oxide Composite | Enhances conductivity and provides recognition sites for the analyte. rsc.orgnih.gov |

| Biological Element (Biosensor) | Immobilized Glutamate Dehydrogenase | Provides high specificity through enzymatic reaction with the glutamate head group. nih.gov |

| Detection Technique | Differential Pulse Voltammetry (DPV) | Measures the electrochemical signal with high sensitivity and low background noise. rsc.org |

Spectrophotometric Assays for N-(1-oxohexadecyl)-L-glutamic acid Analysis and Characterization

Spectrophotometric assays are widely used for the quantification of biomolecules due to their simplicity and accessibility. These methods rely on measuring the absorbance of light by a colored product of an enzymatic reaction. For N-(1-oxohexadecyl)-L-glutamic acid, the assay would target the L-glutamic acid portion of the molecule.

A common method is based on the glutamate dehydrogenase reaction. elabscience.com In this assay, the enzyme uses NAD+ as a cofactor to oxidize L-glutamate, producing α-ketoglutarate, ammonium, and NADH. The production of NADH is monitored by measuring the increase in absorbance at 340 nm. The amount of NADH produced is directly proportional to the initial amount of L-glutamic acid. elabscience.com For the target compound, a preliminary hydrolysis step may be required to free the L-glutamic acid moiety.

Alternatively, a colorimetric assay can be employed. After enzymatic reaction or chemical derivatization (e.g., with ninhydrin (B49086) after hydrolysis), a colored compound is formed. europa.eu For instance, post-column derivatization with ninhydrin following chromatographic separation produces a colored product that can be detected photometrically at 570 nm. europa.eu Another method measures the formation of γ-glutamylhydroxamate, which, upon reaction with an acidic ferric chloride solution, forms a colored complex. nih.gov

| Assay Principle | Key Reagents | Detection Wavelength | Basis of Quantification |

|---|---|---|---|

| Enzymatic (UV) | Glutamate Dehydrogenase, NAD+ | 340 nm | Measures the formation of NADH. elabscience.com |

| Colorimetric (Post-hydrolysis) | Ninhydrin | 570 nm | Measures colored product formed with the primary amine. europa.eu |

| γ-Glutamyltransferase Reaction | Hydroxylamine, Ferric Chloride | ~560 nm | Measures colored complex of γ-glutamylhydroxamate. nih.gov |

Immunoassays and Biosensor Development for N-(1-oxohexadecyl)-L-glutamic acid

Immunoassays and related biosensors leverage the high specificity of antigen-antibody interactions or other biological recognition events to detect and quantify substances. Developing an immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA), for N-(1-oxohexadecyl)-L-glutamic acid would require the production of monoclonal or polyclonal antibodies that specifically recognize the molecule. In a competitive ELISA format, the sample analyte would compete with a labeled version of the analyte for a limited number of antibody binding sites, allowing for quantification.

Biosensor development could also be based on enzymes involved in the metabolism of N-acyl amino acids, such as fatty acid amide hydrolase (FAAH) or peptidase M20 domain containing 1 (PM20D1), which are known to hydrolyze these compounds. elifesciences.orgnih.gov An enzyme could be immobilized on a transducer (e.g., an electrochemical or optical sensor). The binding or catalytic conversion of N-(1-oxohexadecyl)-L-glutamic acid by the enzyme would generate a measurable signal. For instance, the hydrolysis of the amide bond would release L-glutamic acid, which could then be detected by a secondary enzyme (like glutamate dehydrogenase) coupled to the transducer, providing a highly specific and amplified signal. nih.gov

Fundamental Interactions of the Compound with Biomolecular Systems

Molecular Recognition Studies with Biological Macromolecules

The biological effects of any compound are predicated on its interactions with the macromolecules of life. For 3,4-dihydroxy-5-nitrobenzaldehyde (B193609), these interactions are driven by its specific chemical structure, which allows for a range of non-covalent and, in some cases, covalent bonds.

Binding Kinetics and Thermodynamics with Model Proteins and Enzymes

The most well-documented interaction of DHNB with a protein is its potent inhibition of xanthine (B1682287) oxidase (XO), an enzyme pivotal in purine (B94841) metabolism. nih.govnih.gov Kinetic studies have revealed that DHNB exhibits a mixed-type inhibition of XO, indicating that it can bind to both the free enzyme and the enzyme-substrate complex. nih.govresearchgate.net This time-dependent inhibition is a key feature of its interaction with the enzyme. nih.govresearchgate.net

The inhibitory activity of DHNB against xanthine oxidase has an IC₅₀ value of approximately 3 µM. nih.govnih.gov Structure-activity relationship studies have highlighted that the aldehyde moiety, the catechol (3,4-dihydroxy) group, and the nitro group at the C-5 position are all crucial for this potent inhibition. nih.gov The interaction is thought to occur at the molybdenum center of the enzyme. nih.gov

While specific kinetic and thermodynamic data for the binding of DHNB to other model proteins like serum albumin are not extensively available, studies on similar phenolic compounds suggest that interactions are likely. The binding of small molecules to serum albumins is a critical determinant of their pharmacokinetic profile. For instance, a study on the interaction of human serum albumin with other small aromatic molecules like phenylacetic acid and indoxyl sulfate (B86663) demonstrated binding constants (Kb) in the range of 10³ to 10⁵ M⁻¹, with the binding affinity being influenced by temperature and ionic strength. rsc.org It is plausible that DHNB would exhibit similar binding characteristics, primarily driven by hydrophobic and hydrogen bonding interactions.

Interactive Table: Kinetic Parameters of DHNB with Xanthine Oxidase

| Parameter | Value | Reference |

|---|---|---|

| Inhibition Type | Mixed-type | nih.govresearchgate.net |

| IC₅₀ | ~3 µM | nih.govnih.gov |

| Key Structural Features for Inhibition | Aldehyde, Catechol, C-5 Nitro group | nih.gov |

| Putative Binding Site | Molybdenum center | nih.gov |

Interaction Profiles with Nucleic Acids (DNA/RNA)

Direct studies detailing the interaction of 3,4-dihydroxy-5-nitrobenzaldehyde with DNA or RNA are limited. However, the chemical nature of DHNB, being a nitroaromatic compound, suggests potential for such interactions. Nitroaromatic compounds are known to interact with DNA, and in some cases, this interaction can be covalent upon metabolic reduction of the nitro group. nih.gov

Research on other nitro-substituted heterocyclic compounds has shown that the nitro functionality is essential for covalent binding to DNA under hypoxic conditions, a process often mediated by enzymatic reduction. nih.gov These reduced nitroarenes can lead to DNA strand breakage and the formation of cross-links. nih.gov Furthermore, some nitroacridine (B3051088) derivatives have been shown to intercalate into DNA, although their biological activity was more closely linked to their ability to form crosslinks upon reduction. nih.gov Given these precedents, it is conceivable that DHNB could interact with nucleic acids, particularly after intracellular reduction of its nitro group, potentially leading to genotoxic effects. However, without direct experimental evidence, this remains a hypothesis.

Membrane Permeability and Interaction with Lipid Bilayers

The ability of a compound to cross cellular membranes is fundamental to its biological activity. For a small molecule like 3,4-dihydroxy-5-nitrobenzaldehyde, passive diffusion across the lipid bilayer is a likely mechanism of entry into cells. General studies on nitrobenzaldehyde suggest it can easily diffuse across the cell membrane. nih.gov

Enzymatic Biotransformations of 3,4-dihydroxy-5-nitrobenzaldehyde and Prodrug Activation

The metabolism of xenobiotics by cellular enzymes is a critical process that can lead to either detoxification or bioactivation. In the case of DHNB, its interaction with xanthine oxidase is not only inhibitory but also results in its own transformation.

Mechanistic studies have shown that xanthine oxidase slowly oxidizes the aldehyde group of DHNB to a carboxylic acid, forming 3,4-dihydroxy-5-nitrobenzoic acid. nih.govnih.gov This conversion occurs at a slow rate, estimated to be around 10⁻¹⁰ mol/L/s. nih.gov This biotransformation is significant as it suggests that while DHNB is an inhibitor, it is also a substrate for the enzyme.

The concept of prodrug activation often involves the enzymatic conversion of an inactive precursor into an active therapeutic agent. While there is no direct evidence of DHNB being a product of a prodrug that is then activated, the enzymatic reduction of its nitro group is a plausible mechanism for bioactivation. The reduction of a nitro group can lead to the formation of highly reactive nitroso and hydroxylamino intermediates, which can then exert biological effects, including covalent binding to macromolecules. nih.gov This reductive metabolism is a common pathway for nitroaromatic compounds and could potentially "activate" DHNB to a more reactive species within the cell. However, specific enzymes responsible for the reduction of DHNB and the subsequent biological activities of the metabolites are yet to be fully elucidated.

Cellular Uptake and Intracellular Distribution Mechanisms of 3,4-dihydroxy-5-nitrobenzaldehyde

The entry of DHNB into cells is a prerequisite for its interaction with intracellular targets. As a small, relatively lipophilic molecule, passive diffusion is the most probable mechanism for its cellular uptake. nih.gov

Once inside the cell, the intracellular distribution of DHNB would be governed by its physicochemical properties. Its ability to participate in hydrogen bonding and its moderate polarity suggest it would distribute throughout the aqueous cytoplasm. However, its aromatic nature could also lead to partitioning into more hydrophobic compartments, such as cellular membranes or the hydrophobic pockets of proteins.

The intracellular fate of DHNB is also linked to its metabolism. The enzymatic reduction of the nitro group, a common pathway for nitroaromatic compounds, could lead to the formation of reactive metabolites that can bind to intracellular components. The specific organelles or cellular compartments where DHNB or its metabolites accumulate have not been experimentally determined. Further studies employing techniques such as fluorescence microscopy with a labeled DHNB analogue would be necessary to visualize its intracellular localization and trafficking.

Potential Advanced Materials Science Applications of the Compound

Integration of 4-[4-(7-phenyl-3H-cyclopenta[a]naphthalen-8-yl)phenyl]morpholine into Polymer Systems and Composites

The incorporation of this compound as a functional monomer or additive into polymer systems could yield materials with enhanced properties. The large, rigid cyclopenta-fused naphthalene (B1677914) backbone is analogous to other polycyclic aromatic hydrocarbons that are used to improve the thermal and mechanical stability of polymers. Furthermore, the triarylamine moiety is a well-established building block for hole-transporting polymers used in electronic devices. acs.orgresearchgate.net

Polymers containing triarylamine units are known for their electro-active properties, serving as hole transport layers (HTLs) in organic light-emitting diodes (OLEDs). acs.orgrsc.org The performance of these polymer-based devices is highly dependent on the structure linking the triarylamine unit to the polymer backbone. acs.org For instance, substituting polar ester linkers with less polar ether functionalities has been shown to significantly boost external quantum efficiencies and lower the operating voltage of OLEDs. acs.org

The terminal morpholine (B109124) group also presents opportunities for polymerization. Morpholine-2,5-diones, for example, undergo organocatalytic ring-opening polymerization (ROP) to create functional poly(ester amide)s, which are attractive as biodegradable materials. acs.org The morpholine unit on the target compound could potentially be modified to participate in similar polymerization reactions.

Composites are another area of potential application. Graphene, a polycyclic aromatic hydrocarbon, is used to create polymer composites with enhanced extraction efficiencies for other PAHs from water samples, owing to its high specific surface area and π–π stacking interactions. rsc.org The PAH core of the compound could offer similar benefits if incorporated into a composite material for sorptive applications.

| Functional Moiety | Polymer Type | Observed Effect on Properties | Potential Application | Reference |

|---|---|---|---|---|

| Triarylamine (TPA) | Poly(norbornene) with pendant TPA | Good film formation; enables hole transport. Ether linkers improve efficiency over ester linkers. | Hole Transport Layers (HTLs) for OLEDs | acs.org |

| Triarylamine | Soluble conjugated polymer | High photoluminescence (PL) efficiency (45% in film); good hole transporting properties. | Emissive layers for light-emitting devices | rsc.org |

| Morpholine-2,5-dione | Poly(ester amide)s | Creates biodegradable polymers; allows for post-polymerization functionalization. | Biomedical materials, functional polymers | acs.org |

| Polycyclic Aromatic Hydrocarbon (Graphene) | Poly(ethylene glycol dimethacrylate)/graphene composite | Increases extraction efficiency for PAHs due to high surface area and π-π interactions. | Sorptive extraction coatings | rsc.org |

Development of 4-[4-(7-phenyl-3H-cyclopenta[a]naphthalen-8-yl)phenyl]morpholine-Based Functional Nanomaterials and Nanodevices

The structural motifs of the compound are well-suited for the development of functional nanomaterials. Triarylamine derivatives, for example, are used to functionalize the surface of gold nanoparticles (AuNPs). acs.orgnih.gov This functionalization alters the optical and electrochemical properties of the nanoparticles due to interactions between the gold core and the chromophore, as well as between adjacent chromophores on the nanoparticle surface. acs.org Such hybrid materials are studied for their potential in sensing and molecular electronics. uni-wuerzburg.de

The synthesis of these nanomaterials often involves attaching triarylamine chromophores to thiol-covered AuNPs via coupling reactions, resulting in redox-active particles. acs.orgnih.gov The composition and properties of these functionalized nanoparticles can be precisely analyzed.

Furthermore, certain triarylamine molecules can be triggered by light to self-assemble into supramolecular nanowires. rsc.org This bottom-up construction of conducting nanowires has been demonstrated within the confined mesopores of silica, creating hybrid electroactive nanostructures with potential applications in designing biocompatible electrodes. rsc.org Given its triarylamine-like core, 4-[4-(7-phenyl-3H-cyclopenta[a]naphthalen-8-yl)phenyl]morpholine could potentially form similar one-dimensional nanostructures.

| Nanoparticle | Gold Core Radius (R) | Triarylamine Weight Fraction (PTara) | Method of Determination | Reference |

|---|---|---|---|---|

| Au-Tara4 | Not Specified | 38% | Calculated from CV | acs.org |

| Au-Tara4 | Not Specified | 38% | Thermogravimetric Analysis (TGA) | acs.org |

| Au-Tara2 | Not Specified | Higher than Au-Tara4 | Calculated (due to higher molecular weight) | acs.org |

| Au-Tara3 | Not Specified | Higher than Au-Tara4 | Calculated (due to higher molecular weight) | acs.org |

Role of 4-[4-(7-phenyl-3H-cyclopenta[a]naphthalen-8-yl)phenyl]morpholine in Advanced Catalysis and Surface Science

The distinct chemical moieties within the compound suggest a dual role in catalysis: it could either act as a catalyst itself or as a substrate for catalytic transformations.

As a Catalyst:

Photoredox and Hydrogen Atom Transfer (HAT) Catalysis: Triarylamines are a prominent class of organocatalysts, particularly in photoredox reactions. beilstein-journals.orgacs.org They can be incorporated into porous coordination polymers to create heterogeneous catalysts that combine HAT and photoredox catalysis for selective C-H bond functionalization. nih.govrsc.org The triarylamine radical cation, formed upon single-electron oxidation, is a potent one-electron oxidant capable of driving a variety of chemical transformations. beilstein-journals.org

Dehydrogenative Catalysis: Hybrid catalysts comprising palladium on carbon (Pd/C) and an acid like p-toluenesulfonic acid (TsOH) are effective for synthesizing triarylamines via dehydrogenative aromatization. nih.gov

As a Substrate:

Catalytic Cracking: The polycyclic aromatic hydrocarbon core is similar to compounds found in heavy oils and tar. These PAHs can be converted into high-value chemicals like benzene (B151609) and toluene (B28343) through catalytic cracking over catalysts such as rare earth ion-exchanged USY zeolite. researchgate.net

Hydrogenation: The PAH core could undergo catalytic hydrogenation. Frustrated Lewis pairs have been shown to act as efficient metal-free catalysts for the hydrogenation of polycyclic hydrocarbons. rsc.org Additionally, PAH molecules can be hydrogenated on the surface of dust grain analogs like TiO₂, indicating catalytic pathways on solid surfaces. acs.org

The large, hydrophobic PAH core of the compound would dominate its surface adsorption behavior.

Adsorption on Surfaces: PAHs are known to adsorb strongly onto various surfaces from the aqueous phase due to their hydrophobicity and π-electron systems. mdpi.comscholaris.ca Studies on materials like montmorillonite (B579905) clay show adsorption percentages close to 100% for many PAHs. mdpi.com The adsorption mechanism can involve cation-π bonding between the aromatic ring and cations on the clay surface. mdpi.com Molecular dynamics simulations also show a significant surface enhancement of PAHs at the air-water interface. rsc.org

Self-Assembly and Reactivity on Metal Surfaces: Triarylamines functionalized with groups capable of intermolecular interactions (like cyano groups) exhibit complex self-assembly on coinage metal surfaces such as Au(111), Ag(111), and Cu(111). osti.gov The resulting structures are governed by a subtle interplay between intermolecular forces (dipolar coupling, hydrogen bonding) and molecule-substrate interactions. osti.gov On-surface synthesis using tribromo-triarylamine precursors on a Ag(111) surface can lead to the formation of oligomers or 2D covalent organic frameworks, a process that can be controlled by the presence of atomic hydrogen. acs.orgresearchgate.net

| PAH Compound | Adsorbent Material | Adsorption Percentage (%) | Key Finding | Reference |

|---|---|---|---|---|

| Various (16 total) | Pristine Montmorillonite (Mt) | ~100% | Pristine clay showed optimal results for all PAHs. | mdpi.com |

| Dibenzo[a,h]anthracene (DahA) | Octadecylamine-Mt (ODA-Mt) | 95% | Organofunctionalization slightly decreased adsorption for some PAHs. | mdpi.com |

| Anthracene (Ant) | Octadecyltrimethylamine-Mt (ODTMA-Mt) | 99% | mdpi.com |

Optoelectronic and Photonic Applications of 4-[4-(7-phenyl-3H-cyclopenta[a]naphthalen-8-yl)phenyl]morpholine-Derived Materials

This is arguably the most promising area of application for the compound, given its combination of a hole-transporting triarylamine unit and a large, conjugated CP-PAH chromophore.